molecular formula C11H17N3O2 B13573405 2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid

2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid

Cat. No.: B13573405
M. Wt: 223.27 g/mol
InChI Key: QUDPMNZARSRTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the reaction of imidazole with appropriate cyclopentane derivatives under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, involves large-scale chemical processes that ensure consistent quality and efficiency. These processes may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives with altered functional groups .

Scientific Research Applications

2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its specific structure, which combines an imidazole ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-amino-2-(2-imidazol-1-ylethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c12-11(10(15)16)4-1-2-9(11)3-6-14-7-5-13-8-14/h5,7-9H,1-4,6,12H2,(H,15,16)

InChI Key

QUDPMNZARSRTLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)CCN2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.